3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Description
3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, commonly referred to as 3MPSQ, is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is an alkylbenzamide derivative that is synthesized through the reaction of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid and 3-methoxybenzyl alcohol. 3MPSQ has been used in a variety of experiments, including those concerning the biological and physiological effects of certain compounds and drugs.
Scientific Research Applications
Tuberculosis Treatment
3-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide: shows promise as a potential anti-tubercular agent. In a study, related pyrazine-2-carboxamides exhibited significantly higher activity than the standard drug PZA (pyrazinamide) against Mycobacterium tuberculosis. The compound’s MIC (minimum inhibitory concentration) was ≤ 2 μg/L, which is four times more potent than PZA .
Alkene Hydromethylation
The radical-based catalytic protodeboronation of alkyl boronic esters, including 3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide , enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable for synthetic chemistry and offers a novel approach to alkene functionalization .
properties
IUPAC Name |
3-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-12-27(24,25)22-11-5-7-15-9-10-17(14-19(15)22)21-20(23)16-6-4-8-18(13-16)26-2/h4,6,8-10,13-14H,3,5,7,11-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENZWQAMXNJMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
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